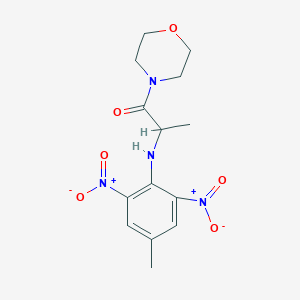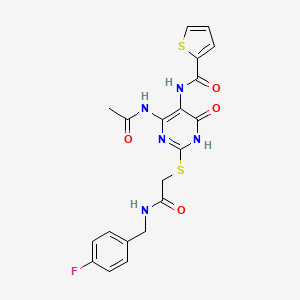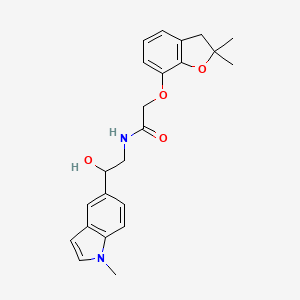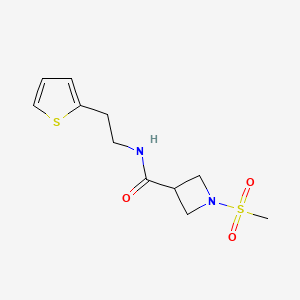
N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide and its derivatives have been synthesized and evaluated for various biological activities, showcasing the compound's versatility in scientific research applications. A study by Idhayadhulla, Kumar, and Abdul (2012) focused on synthesizing new series of pyrazole and imidazole derivatives, including this compound, to explore their antimicrobial activities. These compounds were confirmed through spectral analyses and demonstrated promising antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).
Antiproliferative and Anticancer Potentials
Research into the antiproliferative and anticancer potentials of pyrazole derivatives, including this compound, has revealed significant findings. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and assessed their cytotoxic effects against various cancer cell lines, demonstrating the compound's ability to induce cell death and activate apoptosis in cancer cells (Ananda et al., 2017).
Antimicrobial and Antibacterial Applications
The antimicrobial and antibacterial applications of this compound derivatives have also been explored. Nada et al. (2018) synthesized pyrazole-based compounds and tested their antimicrobial potentials on cotton fabrics against various bacterial strains, showcasing the compound's effectiveness in creating antimicrobial textile finishes (Nada et al., 2018).
Anti-Inflammatory and Analgesic Agents
The compound and its derivatives have been investigated for their anti-inflammatory and analgesic properties. Ragab et al. (2013) synthesized novel 1,3,4-trisubstituted pyrazoles and evaluated their activities, demonstrating their potential as anti-inflammatory and analgesic agents with better gastrointestinal tolerance than standard drugs (Ragab, Gawad, Georgey, & Said, 2013).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical process that “N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide” is involved in. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact mechanism of action would depend on the specific compound .
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide” would likely involve further studies on its synthesis, properties, and potential applications. Pyrazole derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities .
Propiedades
IUPAC Name |
2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-17(14-6-4-3-5-7-14)19(23)21-16-10-8-15(9-11-16)18-12-13-20-22-18/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGYSSUKMGOBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)




![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)

![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)

